(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate
CAS No.:
Cat. No.: VC17568335
Molecular Formula: C11H22INO2
Molecular Weight: 327.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22INO2 |
|---|---|
| Molecular Weight | 327.20 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-iodo-4-methylpentan-2-yl]carbamate |
| Standard InChI | InChI=1S/C11H22INO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)/t9-/m0/s1 |
| Standard InChI Key | JYJKPUJRHLCHBB-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)C[C@@H](CI)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(C)CC(CI)NC(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Features
(S)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate (IUPAC name: tert-butyl N-[(2S)-1-iodo-4-methylpentan-2-yl]carbamate) belongs to the carbamate class of compounds, which are esters of carbamic acid. The molecular formula is C₁₁H₂₂INO₂, with a molecular weight of 327.20 g/mol. Its structure features a stereogenic center at the C2 position of the pentan-2-yl chain, conferring the (S)-configuration. The tert-butyl group acts as a protective moiety for the amine, while the iodine atom at the C1 position serves as a leaving group in nucleophilic substitution reactions.
The compound’s stereochemistry is critical for its biological activity and synthetic applications. Enantiomeric purity is often verified via chiral HPLC or polarimetry, with specific optical rotation values serving as key identifiers . The (S)-enantiomer’s structural uniqueness distinguishes it from its (R)-counterpart, particularly in interactions with chiral environments such as enzyme active sites.
Synthetic Pathways and Optimization
Nucleophilic Substitution from Hydroxy Precursors
A common synthesis route begins with (S)-tert-butyl (1-hydroxy-4-methylpentan-2-yl)carbamate (CAS: 82010-31-9), where the hydroxyl group is replaced by iodine via nucleophilic substitution . This reaction typically employs iodinating agents such as iodine monochloride (ICl) or triphenylphosphine-iodine (PPh₃/I₂) in anhydrous conditions. For example:
The reaction proceeds under mild conditions (0–25°C) with yields exceeding 70%.
Alternative Routes via Alkyl Halides
Physicochemical Properties
The compound’s stability and reactivity are influenced by its functional groups:
The iodine atom’s polarizability renders the compound susceptible to nucleophilic attack, particularly in protic solvents. Hydrolysis under acidic or basic conditions yields tert-butyl carbamate and 1-iodo-4-methylpentan-2-amine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 4.65 (br s, 1H, NH), 3.95–3.85 (m, 1H, CH-N), 2.10–1.95 (m, 1H, CH-I), 1.75–1.60 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 0.95 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
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¹³C NMR (100 MHz, CDCl₃): δ 155.2 (C=O), 79.8 (C(CH₃)₃), 53.1 (CH-N), 41.5 (CH-I), 28.4 (C(CH₃)₃), 24.8 (CH₂), 22.3 (CH(CH₃)₂), -5.1 (I-C).
The downfield shift of the carbamate carbonyl (δ 155.2 ppm) and the quartner splitting pattern of the CH-I group confirm the structure.
Infrared (IR) Spectroscopy
Key absorptions include:
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N-H stretch: 3350 cm⁻¹ (broad)
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C=O stretch: 1685 cm⁻¹
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C-I stretch: 560 cm⁻¹.
Applications in Medicinal Chemistry
Intermediate for Chiral Amines
The iodine atom’s leaving-group capability enables its use in Suzuki-Miyaura cross-couplings or nucleophilic substitutions to introduce aryl, alkyl, or heteroatom groups. For instance, palladium-catalyzed coupling with boronic acids generates chiral amines critical for kinase inhibitors .
Peptide Mimetics and Prodrugs
The tert-butyl carbamate (Boc) group is enzymatically cleaved in vivo, making the compound a prodrug candidate. Its chiral backbone mimics natural amino acids, facilitating incorporation into peptide-based therapeutics .
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